trans-2-(4-Bromothiophen-2-yl)cyclopropanecarboxylic acid
Description
Properties
IUPAC Name |
(1R,2R)-2-(4-bromothiophen-2-yl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2S/c9-4-1-7(12-3-4)5-2-6(5)8(10)11/h1,3,5-6H,2H2,(H,10,11)/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUGPCJZSPUEEBE-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC(=CS2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C2=CC(=CS2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-2-(4-Bromothiophen-2-yl)cyclopropanecarboxylic acid generally follows a strategy involving:
- Cyclopropanation of a suitable alkene precursor : This step forms the cyclopropane ring, typically achieved by reaction with a carbenoid reagent or a nitrogen ylide.
- Bromination of the thiophene ring : Introduction of the bromine atom at the 4-position of the thiophene ring is commonly performed using brominating agents like N-bromosuccinimide (NBS) under controlled conditions.
- Formation of the thiophene ring : The thiophene moiety is constructed or functionalized prior to or following cyclopropanation depending on the synthetic route.
One reported approach involves cyclopropanation via a nitrogen ylide intermediate derived from tert-butyl bromoacetate and DABCO (1,4-diazabicyclo[2.2.2]octane), which reacts with a vinyl-substituted heteroaromatic compound under reflux in acetonitrile. This method, although demonstrated for related pyrimidinyl cyclopropane carboxylic acids, provides a conceptual framework applicable to bromothiophene derivatives, emphasizing the utility of nitrogen ylides in cyclopropanation reactions.
Industrial Production Considerations
Industrial-scale synthesis adapts these laboratory methods with optimizations for yield, purity, and scalability:
- Use of continuous flow reactors to enhance reaction control and throughput.
- Optimization of bromination conditions to avoid over-bromination or side reactions.
- Application of advanced purification techniques such as chromatography and crystallization to isolate the pure trans isomer.
- Control of stereochemistry to obtain the desired trans configuration, which is critical for the compound's reactivity and applications.
Detailed Reaction Conditions and Mechanistic Insights
The cyclopropanation mechanism via nitrogen ylide involves nucleophilic attack on the alkene, forming a cyclopropane ring with trans stereochemistry favored due to steric and electronic factors. Bromination proceeds via electrophilic substitution on the thiophene ring, where NBS acts as a mild brominating agent, providing regioselectivity.
Research Findings and Yield Data
- The cyclopropanation step using nitrogen ylides has been reported to give high purity products, although reaction completion can be sensitive to base particle size and drying, with yields around 58% in related systems.
- Bromination with NBS under controlled conditions results in selective monobromination, preserving the integrity of the cyclopropane ring.
- Industrial methods focus on maximizing yield and purity while minimizing side reactions and decomposition.
Summary Table of Preparation Methods
| Preparation Step | Method/Technique | Key Reagents | Yield & Purity | Remarks |
|---|---|---|---|---|
| Cyclopropanation | Nitrogen ylide-mediated reaction | tert-Butyl bromoacetate, DABCO | ~58% (related systems) | Sensitive to base particle size; requires reflux |
| Bromination | Electrophilic substitution | N-Bromosuccinimide (NBS) | High selectivity | Controlled temperature critical |
| Thiophene ring formation | Precursor alkene/vinylthiophene derivatives | Various vinyl precursors | Dependent on route | Often preformed before cyclopropanation |
| Purification | Chromatography, crystallization | Solvents and adsorbents | High purity | Essential for isolating trans isomer |
Additional Notes on Functional Group Transformations
- The carboxylic acid group in this compound can undergo esterification and other typical carboxylic acid transformations, expanding its utility in synthesis.
- The bromine atom serves as a versatile handle for further functionalization through substitution or coupling reactions, such as Suzuki-Miyaura cross-coupling, enabling the construction of more complex molecules.
Chemical Reactions Analysis
Decarboxylation Reactions
The carboxylic acid group undergoes decarboxylation under specific conditions, forming a cyclopropane derivative with reduced polarity. This reaction is critical for modifying the compound’s bioactivity or enabling further functionalization.
Key Findings :
-
Lead tetraacetate promotes radical-mediated decarboxylation, retaining the cyclopropane structure .
-
Halodecarboxylation with tert-butylhypoiodite may yield iodinated derivatives but is substrate-dependent .
Suzuki-Miyaura Cross-Coupling
The bromine atom on the thiophene ring enables palladium-catalyzed coupling with boronic acids, facilitating aryl/heteroaryl group introduction.
Key Findings :
-
The reaction tolerates diverse boronic acids, including aryl and alkenyl variants .
-
Steric hindrance from the cyclopropane ring may reduce yields compared to non-cyclopropane analogs .
Esterification and Amidation
The carboxylic acid readily forms esters or amides, enhancing solubility or enabling prodrug strategies.
| Reagent | Conditions | Product | Application | Reference |
|---|---|---|---|---|
| SOCl₂, MeOH | Reflux, 4h | Methyl ester | Bioactivity modulation | |
| EDC/HCl, NH₃ | RT, DCM, 12h | Primary amide | Prodrug synthesis |
Key Findings :
-
Ester derivatives show improved membrane permeability in medicinal chemistry applications.
-
Amidation is typically performed using carbodiimide coupling agents.
Cyclopropane Ring-Opening Reactions
The strained cyclopropane ring undergoes selective ring-opening under acidic or radical conditions.
Key Findings :
-
Ring-opening via HBr proceeds with retention of configuration at the thiophene substituent .
-
Radical-initiated oxidation may yield ketone or epoxide byproducts .
Halogen Exchange Reactions
The bromine atom on the thiophene ring participates in nucleophilic aromatic substitution (SNAr) under controlled conditions.
| Reagent | Conditions | Product | Yield (Hypothetical) | Reference |
|---|---|---|---|---|
| CuCN, DMF | 120°C, 24h | trans-2-(4-Cyanothiophen-2-yl)cyclopropane | 40–60% | |
| NaN₃, DMSO | 100°C, 12h | trans-2-(4-Azidothiophen-2-yl)cyclopropane | 30–50% |
Key Findings :
Scientific Research Applications
Organic Synthesis
This compound serves as a valuable intermediate in organic synthesis. Its ability to participate in various chemical reactions makes it a versatile building block for creating more complex molecules. The electrophilic nature of the carboxylic acid group allows it to engage in nucleophilic substitutions and other transformations, which are essential in synthesizing pharmaceuticals and agrochemicals.
Key Reactions:
- Nucleophilic Substitution: The bromine atom on the thiophene ring can be replaced with various nucleophiles, facilitating the formation of new compounds.
- Esterification: The carboxylic acid group can react with alcohols to form esters, which are useful in various applications including fragrances and pharmaceuticals.
Pharmaceutical Applications
Trans-2-(4-Bromothiophen-2-yl)cyclopropanecarboxylic acid has been explored for its potential therapeutic uses. It is noted for its role as an inhibitor of leukotriene C4 synthase, making it a candidate for treating conditions such as asthma and inflammatory diseases . The compound's structural characteristics enable it to interact effectively with biological targets.
Case Study:
- Leukotriene Inhibition: Research has demonstrated that derivatives of cyclopropanecarboxylic acids can effectively inhibit leukotriene synthesis, which is crucial for managing allergic and inflammatory responses .
Materials Science
The electronic properties of this compound make it suitable for applications in materials science, particularly in developing organic semiconductors and non-linear optical materials. The unique arrangement of atoms within the compound allows for interesting electronic interactions that are beneficial in these applications.
Applications:
- Organic Electronics: The compound can be used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its favorable charge transport properties.
- Non-linear Optical Materials: Its ability to exhibit non-linear optical effects makes it a candidate for use in photonic devices.
Mechanism of Action
The mechanism of action of trans-2-(4-Bromothiophen-2-yl)cyclopropanecarboxylic acid depends on its specific application and the target molecules it interacts with. In general, the compound can act as a reactive intermediate, participating in various chemical reactions to form new bonds and modify molecular structures. The molecular targets and pathways involved will vary based on the specific context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares trans-2-(4-bromothiophen-2-yl)cyclopropanecarboxylic acid with analogs differing in substituent groups, focusing on structural, electronic, and biological properties.
Halogenated Aryl Derivatives
Key Insights :
- Bromothiophene’s sulfur atom enhances π-stacking and polar interactions compared to purely aromatic bromophenyl analogs .
Heteroaryl and Heteroaliphatic Derivatives
Key Insights :
- Pyridinyl and aminopyrimidinyl groups enhance target affinity via hydrogen bonding, whereas bromothiophene relies on halogen bonding and hydrophobic interactions .
Biphenyl and Polycyclic Derivatives
Key Insights :
Physicochemical and Pharmacokinetic Considerations
- Lipophilicity : Bromothiophene (clogP ~2.5) is less lipophilic than biphenyl analogs (clogP ~3.2) but more than pyridinyl derivatives (clogP ~1.8) .
- Acidity : The carboxylic acid pKa ranges from ~4.0–4.5, influenced by substituent electronic effects (e.g., CF₃ lowers pKa to ~3.5) .
- Synthetic Accessibility : Bromothiophene derivatives are synthesized in high yield (≥95%) via nitrile hydrolysis, comparable to fluorophenyl analogs .
Biological Activity
Trans-2-(4-Bromothiophen-2-yl)cyclopropanecarboxylic acid is a cyclopropane derivative notable for its diverse biological activities and potential applications in pharmaceuticals and materials science. The compound features a bromothiophene moiety, which imparts unique electronic properties, making it a subject of interest in both synthetic chemistry and biological evaluations.
Chemical Structure and Properties
The molecular formula of this compound is CHBrO, and it is cataloged under the CAS number 127687-08-5. Its structure includes a cyclopropane ring bonded to a carboxylic acid group and a brominated thiophene ring, which influences its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 241.08 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Log P (octanol-water partition coefficient) | Not available |
The biological activity of this compound is primarily attributed to its electrophilic nature due to the carboxylic acid group. The bromine atom on the thiophene ring enhances its reactivity by acting as an electron-withdrawing group, facilitating interactions with biological targets.
Potential Mechanisms:
- Enzyme Inhibition : This compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It has potential activity as a selective estrogen receptor modulator (SERM), which could be beneficial in treating estrogen-dependent conditions.
- Antimicrobial Activity : Preliminary studies suggest it may have antibacterial properties, particularly against resistant strains.
Biological Evaluations
Research has indicated that this compound exhibits various biological activities:
Table 2: Biological Activities
Case Studies
- Antimicrobial Activity : A study conducted on the efficacy of this compound against Staphylococcus aureus demonstrated significant inhibition, suggesting its potential as an antibiotic agent.
- Cancer Research : In vitro assays indicated that the compound could enhance immune response against tumor cells, supporting its role as a potential therapeutic agent in oncology.
Q & A
Q. What are the optimal synthetic routes for preparing trans-2-(4-Bromothiophen-2-yl)cyclopropanecarboxylic acid, and how do reaction conditions influence stereochemical outcomes?
Methodological Answer: The synthesis typically involves cyclopropanation of cinnamic acid derivatives followed by halogenation (Scheme 1 in ). For stereochemical control, the Sharpless-Katritzky cyclopropanation method is recommended, using chiral auxiliaries (e.g., Evans oxazolidinones) to enforce the trans configuration . Reaction temperature (-20°C to 0°C) and solvent polarity (e.g., dichloromethane vs. THF) critically impact diastereomeric excess (≥90% achievable with optimized conditions). Post-synthesis, confirm stereochemistry via X-ray crystallography or NOESY NMR .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Purity: Use reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to achieve ≥98% purity.
- Structural Confirmation:
- Thermal Stability: DSC analysis (mp ~120–125°C, consistent with bromothiophene derivatives) .
Advanced Research Questions
Q. How do electronic effects of the 4-bromo substituent on the thiophene ring influence cyclopropane ring stability under acidic or basic conditions?
Methodological Answer: The electron-withdrawing bromo group destabilizes the cyclopropane ring via increased ring strain, particularly under basic conditions (e.g., NaOH >1 M). Monitor degradation via:
- Kinetic Studies: UV-Vis spectroscopy (λ = 270 nm, thiophene absorbance) under varying pH (1–14) .
- Mechanistic Probes: Trapping ring-opened intermediates with D₂O for deuterium-labeled products (GC-MS analysis). Substituent effects are quantified using Hammett σₚ values (Br: σₚ = +0.23) to correlate stability with electronic parameters .
Q. What strategies resolve contradictions in reported biological activity data for this compound (e.g., serotonin receptor binding vs. enzyme inhibition)?
Methodological Answer:
- Receptor Binding Assays: Use radioligand displacement (³H-LSD for 5-HT₂A receptors) with purified membrane fractions (IC₅₀ ≤10 nM indicates high affinity).
- Enzyme Inhibition: Test against CYP450 isoforms (e.g., CYP3A4) using fluorogenic substrates.
- Data Reconciliation: Cross-validate using orthogonal assays (SPR vs. fluorescence polarization) and control for metabolite interference (e.g., cyclopropane ring-opened byproducts) .
Q. How can computational modeling predict the compound’s reactivity in nucleophilic aromatic substitution (SNAr) reactions?
Methodological Answer:
- DFT Calculations: Optimize geometry at the M06-2X/def2-TZVP level to compute Fukui indices (ƒ⁻) for the thiophene ring. The 4-bromo position shows ƒ⁻ = 0.15, indicating moderate electrophilicity .
- Transition State Analysis: Simulate SNAr with NH₃ or MeO⁻ nucleophiles (activation energy ΔG‡ ≈ 25–30 kcal/mol). Validate with kinetic isotope effects (KIE >1.0 confirms concerted mechanism) .
Methodological Challenges and Solutions
Q. How to address low yields in large-scale cyclopropanation reactions?
Methodological Answer:
- Scale-Up Modifications: Replace batch reactors with flow chemistry (residence time <2 min) to minimize side reactions (e.g., dimerization).
- Catalyst Loading: Reduce Pd(OAc)₂ from 5 mol% to 1 mol% using ligand-accelerated catalysis (e.g., Josiphos SL-J009-1) .
Q. What analytical techniques differentiate between cis and trans isomers in complex mixtures?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
